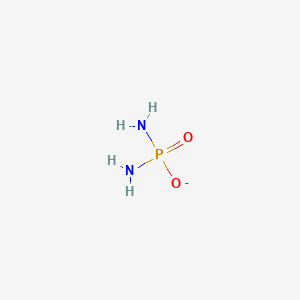
Diamidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamidophosphate, also known as this compound, is a useful research compound. Its molecular formula is H4N2O2P- and its molecular weight is 95.018 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Prebiotic Chemistry
Role in Phosphorylation Reactions
Diamidophosphate has been identified as a plausible prebiotic phosphorylating agent capable of facilitating the phosphorylation of nucleosides, amino acids, and lipid precursors under aqueous conditions. Research indicates that DAP can efficiently phosphorylate these biological building blocks without requiring a condensing agent, enabling the formation of higher-order structures such as oligonucleotides and peptides in a single-pot reaction environment .
Case Study: Phosphorylation of Nucleosides
A notable study demonstrated that DAP could phosphorylate uridine to form uridine-2′,3′-cyclophosphate in aerosol environments, which mimic early Earth conditions. This method significantly increased reaction rates compared to bulk solutions . The findings suggest that DAP may have played a critical role in the prebiotic synthesis of nucleic acids, supporting theories about the origins of life.
Synthetic Biology
Chemical Synthesis of Pyrophosphopeptides
In synthetic biology, DAP is utilized for the chemical phosphorylation of peptides. A recent methodology allows for the one-pot synthesis of pyrophosphopeptides using DAP without the need for protecting groups. This process enhances the efficiency and selectivity of peptide modifications, making it a valuable tool for studying protein phosphorylation pathways .
| Methodology | Advantages | Applications |
|---|---|---|
| One-pot phosphorylation | No need for protecting groups | Access to synthetic pyrophosphopeptides |
| Sequential amidophosphorylation | High selectivity for phosphate moieties | Understanding protein signaling pathways |
Biochemical Research
Investigating Protein Modifications
DAP's role extends to biochemical research where it aids in understanding post-translational modifications such as phosphorylation. By providing a robust method for synthesizing phosphorylated peptides, researchers can explore the functional implications of these modifications in various cellular processes .
Implications for Origins of Life Studies
Modeling Prebiotic Conditions
The versatility of DAP in promoting phosphorylation reactions under mild conditions makes it an ideal candidate for modeling prebiotic chemical evolution. Studies have shown that DAP can facilitate the emergence of essential biomolecules necessary for life, thus providing insights into how life might have originated from non-living matter .
特性
分子式 |
H4N2O2P- |
|---|---|
分子量 |
95.018 g/mol |
IUPAC名 |
diaminophosphinate |
InChI |
InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4)/p-1 |
InChIキー |
ANCLJVISBRWUTR-UHFFFAOYSA-M |
正規SMILES |
NP(=O)(N)[O-] |
同義語 |
DAP cpd diamidophosphate phosphorodiamidic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















